

Spectroscopic Profile of 2,3-Difluoro-6-methoxybenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2,3-Difluoro-6-methoxybenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **2,3-Difluoro-6-methoxybenzaldehyde** (CAS No. 187543-87-9), a key intermediate in pharmaceutical synthesis. This document compiles available experimental data and provides general protocols for the acquisition of such data, aiming to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

Chemical Structure and Properties

Chemical Formula: $C_8H_6F_2O_2$ Molecular Weight: 172.13 g/mol Appearance: White to light yellow or light orange powder/crystal.^[1] Melting Point: 55-57 °C^[1]

Spectroscopic Data

The following sections summarize the available spectroscopic data for **2,3-Difluoro-6-methoxybenzaldehyde**. While experimental 1H NMR data is available, other spectroscopic data are based on predictions and typical values for structurally similar compounds due to the limited availability of published experimental spectra.

1H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The 1H NMR spectrum of **2,3-Difluoro-6-**

methoxybenzaldehyde exhibits distinct signals corresponding to the aldehyde, aromatic, and methoxy protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
10.40	s	1H	Aldehyde (-CHO)
7.37	q	1H	Aromatic (Ar-H)
6.71	m	1H	Aromatic (Ar-H)
3.93	s	3H	Methoxy (-OCH ₃)
Solvent: CDCl ₃ , Instrument Frequency: 300 MHz[2]			

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Specific experimental data for **2,3-Difluoro-6-methoxybenzaldehyde** is not readily available. However, the expected chemical shifts can be predicted based on the analysis of similar substituted benzaldehydes.

Chemical Shift (δ) ppm	Assignment (Predicted)
~185-190	Aldehyde Carbonyl (C=O)
~150-160 (d)	C-F
~145-155 (d)	C-F
~110-140	Aromatic Carbons
~110-120	C-CHO
~100-110	C-OCH ₃
~55-65	Methoxy Carbon (-OCH ₃)
(d) denotes a doublet due to C-F coupling.	

^{19}F NMR Spectroscopy

Fluorine-19 Nuclear Magnetic Resonance (^{19}F NMR) is a highly sensitive technique for the analysis of fluorine-containing compounds. Experimental ^{19}F NMR data for **2,3-Difluoro-6-methoxybenzaldehyde** is not available in the searched literature. The chemical shifts of the two fluorine atoms are expected to be distinct due to their different chemical environments.

Chemical Shift (δ) ppm	Assignment (Predicted)
-110 to -140	Aromatic C-F
-110 to -140	Aromatic C-F
Referenced to CFCl_3	

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify functional groups present in a molecule. While a specific experimental spectrum for **2,3-Difluoro-6-methoxybenzaldehyde** was not found, the characteristic absorption bands can be predicted based on its structure.

Wavenumber (cm^{-1})	Intensity	Assignment (Predicted)
~2900-3100	Medium	Aromatic C-H Stretch
~2850 & ~2750	Medium, Sharp	Aldehyde C-H Stretch (Fermi doublet)
~1690-1710	Strong, Sharp	Carbonyl ($\text{C}=\text{O}$) Stretch
~1580-1620	Medium-Strong	Aromatic $\text{C}=\text{C}$ Stretch
~1250-1300	Strong	Aryl-O Stretch (Asymmetric)
~1000-1100	Strong	C-F Stretch
~1020-1075	Medium	Aryl-O Stretch (Symmetric)

Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. Predicted mass spectrometry data for **2,3-Difluoro-6-methoxybenzaldehyde** suggests several possible adducts.^[3]

m/z	Ion Species (Predicted)
172.03303	[M] ⁺
173.04086	[M+H] ⁺
195.02280	[M+Na] ⁺
171.02630	[M-H] ⁻

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data are crucial for reproducibility. The following are generalized procedures based on standard laboratory practices for similar aromatic aldehydes.

NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

Sample Preparation:

- Weigh approximately 5-10 mg of **2,3-Difluoro-6-methoxybenzaldehyde**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

Instrument Parameters (General):

- Spectrometer: A 300 MHz or higher field NMR spectrometer.
- ¹H NMR:
 - Pulse sequence: Standard single-pulse experiment.

- Number of scans: 16-64, depending on the sample concentration.
- Relaxation delay: 1-5 seconds.
- ^{13}C NMR:
 - Pulse sequence: Proton-decoupled single-pulse experiment.
 - Number of scans: 1024 or more, as ^{13}C has a low natural abundance.
 - Relaxation delay: 2-5 seconds.
- ^{19}F NMR:
 - Pulse sequence: Proton-decoupled single-pulse experiment.
 - Reference: External or internal reference standard (e.g., CFCl_3).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of the solid **2,3-Difluoro-6-methoxybenzaldehyde** powder directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrument Parameters (General):

- Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
- Scan Range: Typically $4000\text{-}400\text{ cm}^{-1}$.
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.

- A background spectrum of the clean, empty ATR crystal should be collected before the sample spectrum.

Mass Spectrometry

Sample Preparation:

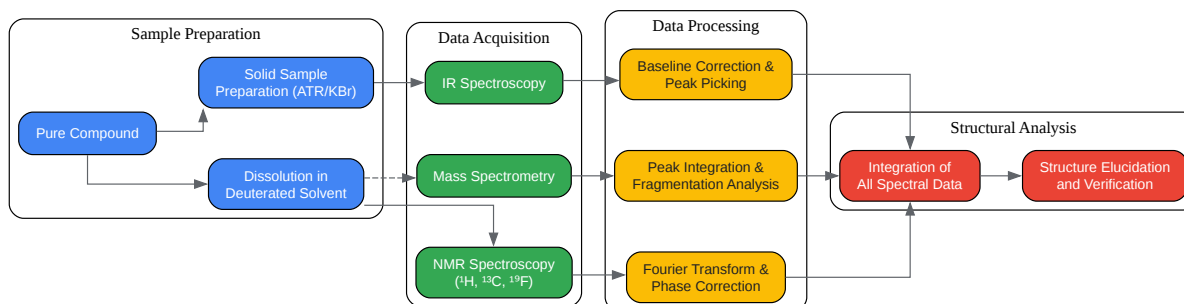
- Prepare a dilute solution of **2,3-Difluoro-6-methoxybenzaldehyde** in a suitable volatile solvent (e.g., methanol, acetonitrile).

Instrument Parameters (General - Electron Ionization):

- Mass Spectrometer: A mass spectrometer equipped with an electron ionization (EI) source.
- Ionization Energy: Typically 70 eV.
- Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
- Inlet System: A direct insertion probe or a gas chromatography (GC) inlet can be used.

Workflow and Data Analysis

The general workflow for the spectroscopic analysis of a chemical compound like **2,3-Difluoro-6-methoxybenzaldehyde** involves several key stages from sample preparation to final structure elucidation.



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Caption: General workflow for spectroscopic data acquisition and analysis.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic data of **2,3-Difluoro-6-methoxybenzaldehyde**. While complete experimental data is not available in the public domain for all spectroscopic techniques, the provided information, including experimental ¹H NMR data and predicted values for other techniques, serves as a strong foundation for researchers. The detailed protocols offer guidance for obtaining high-quality spectroscopic data, which is essential for reaction monitoring, quality control, and further research in the development of new pharmaceutical agents.

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